2-(3,4-Dimethoxybenzyl)pyrrolidine
Overview
Description
2-(3,4-Dimethoxybenzyl)pyrrolidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Alzheimer's Agents : Novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, including 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one, have been synthesized and evaluated for anti-Alzheimer's activity. They demonstrated significant anti-Alzheimer's profiles, comparable to the drug donepezil (Gupta et al., 2020).
Protecting Group in Oligoribonucleotide Synthesis : The 3,4-dimethoxybenzyl group has been used as a protecting group for the 2'-hydroxyl group in the synthesis of oligoribonucleotides. It's particularly effective for protecting the O6-amide group of the guanine residue, crucial for the preparation of protected nucleosides (Takaku et al., 1986).
Antitumor Activity : Compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been studied for their antitumor activity. One compound, BW301U, demonstrated significant activity against Walker 256 carcinosarcoma in rats, indicating potential use in cancer treatment (Grivsky et al., 1980).
Antiinflammatory Activities : Derivatives like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones have been synthesized and evaluated as potential anti-inflammatory agents. Some compounds displayed dual inhibitory activity and were found to have equipotent anti-inflammatory activities with reduced ulcerogenic effects compared to existing drugs (Ikuta et al., 1987).
Conducting Polymers : Derivatives have been investigated for their potential in creating conducting polymers with low oxidation potential monomers based on pyrrole via electropolymerization. These materials could be useful in electrical and electronic applications (Sotzing et al., 1996).
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYPDMLAMMCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCN2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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